2-(4-Chlorobenzoyl)cyclohexanone

Description

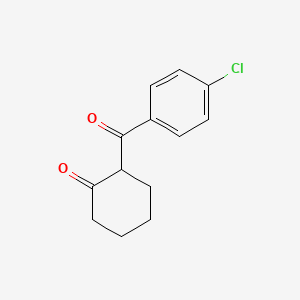

2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.

Properties

CAS No. |

38968-76-2 |

|---|---|

Molecular Formula |

C13H13ClO2 |

Molecular Weight |

236.69 g/mol |

IUPAC Name |

2-(4-chlorobenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2 |

InChI Key |

MNCFWYXCYZTXJU-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)

- Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).

- Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .

- Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .

2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone

- Molecular Formula : C₁₅H₁₇ClO₃S.

- Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .

- Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

- Molecular Formula : C₁₂H₁₃ClO.

- Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .

Pharmacological Relevance and Impurity Profiles

- Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .

- Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 38968-76-2 | C₁₃H₁₃ClO | 220.696 | Benzoyl (–CO–) |

| 2-(4-Chlorobenzylidene)cyclohexanone | 24765-16-0 | C₁₃H₁₃ClO | 220.696 | Benzylidene (–CH=) |

| 4-(4-Chlorophenyl)cyclohexanone | 14472-80-1 | C₁₂H₁₃ClO | 208.68 | Para-substituted phenyl |

Table 2: Chromatographic Performance of Functionalized Cyclohexanones

| Functional Group | Theoretical Plate Number (SO₄²⁻, m⁻¹) | Peak Broadening | Selectivity for Br⁻ |

|---|---|---|---|

| Cyclohexanone | 37,000 | High | Moderate |

| DMSO | 60,000 | Low | High |

| Sulfonyl-ethyl | 37,000 (estimated) | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.